Cas no 97399-96-7 (8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one)
97399-96-7 structure
Product Name:8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
CAS-Nr.:97399-96-7
MF:C28H40O8
MW:504.612409591675
CID:810478
PubChem ID:175701
Update Time:2024-10-25
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-,(2aR,4aS,6aR,10S,12aR,12bS,14bR)-
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)o
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethy
- Cynatratoside A
- cynantratoside A
- [ "" ]
- 8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05
- (2aR,4aS,6aR,10S,12aR,12bS,14bR)-10-[(2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
- D
- 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10S*,12aR*,12bS*,14bR*)]- (ZCI)
- 6H-2,3,5-Trioxapentaleno(1',6':5,6,7)cyclonona(1,2-a)naphthalen-6-one, 10-((2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl)oxy)-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-, (2aR-(2aR*,4aS*,6aS*,10S*,12aR*,12bS*,14bR*))
- DTXSID40913943
- AKOS032949080
- 8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
- 97399-96-7
- 2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
- DA-62604
-
- Inchi: 1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3/t15-,18+,19-,20+,21-,22-,23+,24-,25-,27+,28+/m1/s1
- InChI-Schlüssel: QANVGLGBLJFUIP-KTQVWRAASA-N
- Lächelt: C[C@@]12OC=C3[C@@H]1[C@H](OC([C@@H]1CC=C4C[C@H](CC[C@]4(C)[C@H]1CC3)O[C@@H]1O[C@H](C)[C@@H](O)[C@H](OC)C1)=O)CO2
Berechnete Eigenschaften
- Genaue Masse: 504.27200
- Monoisotopenmasse: 504.272
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 3
- Komplexität: 946
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 11
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 92.7
- Oberflächenladung: 0
- Tautomerzahl: 2
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 237-239 ºC (methanol chloroform )
- Siedepunkt: 676.5°Cat760mmHg
- Flammpunkt: 222°C
- Brechungsindex: 1.572
- Löslichkeit: Sehr leicht löslich (0,43 g/l) (25°C),
- PSA: 92.68000
- LogP: 3.61740
- Dampfdruck: 0.0±4.7 mmHg at 25°C
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3747-1 mg |
Cynatratoside A |
97399-96-7 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3747-5 mg |
Cynatratoside A |
97399-96-7 | 98% | 5mg |
¥ 14,800 | 2023-07-11 | |
| TargetMol Chemicals | TN3747-1 mL * 10 mM (in DMSO) |
Cynatratoside A |
97399-96-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 17800 | 2023-09-15 | |
| TargetMol Chemicals | TN3747-5mg |
Cynatratoside A |
97399-96-7 | 5mg |
¥ 14800 | 2024-07-20 | ||
| TargetMol Chemicals | TN3747-1 ml * 10 mm |
Cynatratoside A |
97399-96-7 | 1 ml * 10 mm |
¥ 17800 | 2024-07-20 |
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Herstellungsverfahren
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Verwandte Literatur
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
97399-96-7 (8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge